molecular formula C13H13NO3 B1396477 ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate CAS No. 91024-54-3

ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate

Cat. No. B1396477
CAS RN: 91024-54-3
M. Wt: 231.25 g/mol
InChI Key: MBHFXBYWRYRXHL-QXMHVHEDSA-N
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Description

Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate , also known by its IUPAC name ethyl (2E)-3-(4-methylphenyl)-2-propenoate , is a chemical compound with the molecular formula C₁₂H₁₄O₂ . It falls under the category of aryl propenoates . This compound exhibits interesting properties due to its cyano and hydroxy functional groups.



Synthesis Analysis

The synthesis of ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can be achieved through various methods, including esterification or acylation reactions. One common approach involves the reaction of ethyl acrylate with 4-methylphenylacetic acid in the presence of a suitable acid catalyst. The cyano group can be introduced using sodium cyanide or other cyanoating agents.



Molecular Structure Analysis

The compound’s molecular structure consists of an aryl ring (4-methylphenyl), a double bond (2Z or 2E configuration), a cyano group , and a hydroxy group . The Z or E configuration refers to the arrangement of substituents around the double bond. The cyano group imparts reactivity and polarity, while the hydroxy group contributes to hydrogen bonding interactions.



Chemical Reactions Analysis


  • Hydrolysis : Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can undergo hydrolysis in aqueous conditions, yielding the corresponding carboxylic acid and alcohol .

  • Michael Addition : The cyano group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.

  • Esterification : Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can react with alcohols to form esters.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 142°C at 1 mmHg.

  • Purity : Typically 97% .

  • Appearance : Liquid.

  • Solubility : Soluble in organic solvents.


Scientific Research Applications

  • Crystal Packing Interactions

    A study by Zhang et al. (2011) explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing the presence of rare N⋯π and O⋯π interactions along with hydrogen bonds. These findings are significant in understanding the molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

  • Unusual Non-Hydrogen Bonding

    Zhang et al. (2012) identified an unusual C⋯π interaction of non-hydrogen bond type in a related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting the importance of non-traditional molecular interactions in chemical compounds (Zhang, Tong, Wu, & Zhang, 2012).

  • Structural Analysis

    Johnson et al. (2006) conducted a study focusing on the synthesis, characterization, and structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which contributes to the understanding of molecular structure and bonding in such compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

  • Coenzyme NADH Model Reactions

    Fang et al. (2006) researched the reaction of a related compound with a coenzyme NADH model, providing insights into biological chemistry and the behavior of these compounds in biochemically relevant conditions (Fang, Liu, Wang, & Ke, 2006).

  • Chemical Synthesis and Applications

    Meng et al. (2008) explored the hydrogenation of a similar compound, (E)-ethyl 2-oxo-4-arylbut-3-enoate, leading to significant findings in the field of organic synthesis and potential applications in pharmaceuticals (Meng, Zhu, & Zhang, 2008).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment (P261, P305+P351+P338).

  • Storage : Store at room temperature.


Future Directions

Research avenues for ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate include:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Explore derivatization to enhance specific properties.

  • Toxicology Studies : Assess safety profiles and potential hazards.


properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFXBYWRYRXHL-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=C(C=C1)C)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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